molecular formula C6H8BrN7O B073616 6-Bromoamiloride CAS No. 1136-94-3

6-Bromoamiloride

Cat. No.: B073616
CAS No.: 1136-94-3
M. Wt: 274.08 g/mol
InChI Key: BHMQVZXIGQOCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoamiloride is a synthetic derivative of amiloride, a pyrazine-based diuretic that inhibits epithelial sodium channels (ENaC) and sodium-hydrogen exchangers (NHE) . The structural modification at the 6-position of the pyrazine ring with a bromine atom distinguishes it from the parent compound. The molecular formula of this compound is C₆H₇BrN₇O, with the bromine atom contributing to increased molecular weight (290.08 g/mol) and steric/electronic effects on binding interactions .

Properties

CAS No.

1136-94-3

Molecular Formula

C6H8BrN7O

Molecular Weight

274.08 g/mol

IUPAC Name

3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)

InChI Key

BHMQVZXIGQOCNL-UHFFFAOYSA-N

SMILES

C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N

Other CAS No.

1136-94-3

Synonyms

6-bromoamiloride
N-amidino-3,5-diamino-6-bromopyrazinecarboxamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological activity of amiloride derivatives is highly dependent on substituent type and position. Below is a comparative analysis of 6-bromoamiloride and key analogs:

Table 1: Structural and Pharmacological Profiles of Amiloride Derivatives
Compound Substituent Position Molecular Formula Key Pharmacological Notes
This compound 6-Br C₆H₇BrN₇O Enhanced ENaC/NHE inhibition due to bromine's electronegativity; potential for prolonged action
Amiloride HCl Unmodified C₆H₈ClN₇O·HCl Gold-standard ENaC blocker; used for hypertension and edema
6-Iodoamiloride 6-I C₆H₇IN₇O Larger halogen may improve membrane permeability but reduce target specificity
Benzamil N5-Benzyl C₁₂H₁₁ClN₆O Increased potency in neuronal and renal tissues due to lipophilic benzyl group
Amiloride Related Compound A Methyl ester at C2 C₇H₁₀ClN₇O₂ Synthesis byproduct; reduced activity due to esterification of carboxylate
Key Observations:
  • Lipophilicity : Derivatives like benzamil exhibit higher tissue penetration due to aromatic substituents, whereas this compound retains moderate solubility suitable for systemic use .
  • Synthetic Byproducts : Compounds like Amiloride Related Compound A highlight the importance of purity in pharmacological efficacy, as esterified forms lack the critical carboxylate group required for ion channel interaction .
This compound in Ion Channel Studies

For example:

  • NHE Inhibition : Bromine’s electron-withdrawing effects may stabilize interactions with NHE1, a target in cancer and cardiac ischemia .
  • Selectivity : Compared to 5-substituted analogs (e.g., 5-(N-ethyl-N-isopropyl)amiloride), this compound may exhibit distinct isoform specificity, though this requires further validation .
Comparative Efficacy in Preclinical Models
  • Diuretic Activity : In rodent models, this compound shows comparable sodium excretion to amiloride but with a longer half-life, likely due to bromine’s resistance to metabolic degradation .
  • Toxicity : Benzamil derivatives, while potent, have higher reported nephrotoxicity risks, whereas this compound’s safety profile remains understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.